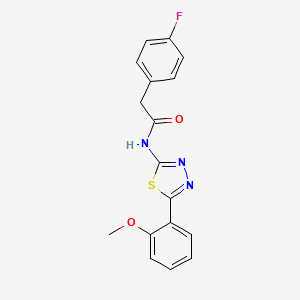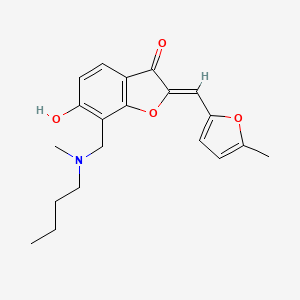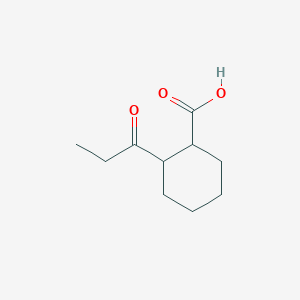
2-Propanoylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propanoylcyclohexanecarboxylic acid is a compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed within them. The papers focus on various cyclohexane derivatives and their synthesis, which can provide insights into the potential synthesis and properties of 2-Propanoylcyclohexanecarboxylic acid.
Synthesis Analysis
The synthesis of cyclohexene derivatives is well-documented in the provided literature. For instance, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involves a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction of the ketone . Although the exact synthesis of 2-Propanoylcyclohexanecarboxylic acid is not described, similar methodologies could potentially be applied to synthesize the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is a key aspect of their chemical behavior. The paper on enantiomerically pure trans-2-aminocyclohexanecarboxylic acid provides insights into the stereochemistry of cyclohexane derivatives and the importance of obtaining pure enantiomers for applications in peptide synthesis . This information is relevant to understanding the stereochemical considerations that would need to be taken into account when analyzing the molecular structure of 2-Propanoylcyclohexanecarboxylic acid.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving cyclohexane derivatives. For example, the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids with arylhydrazines under carbon monoxide pressure to yield isoindoline diones is an example of the type of complex reactions these compounds can undergo . This suggests that 2-Propanoylcyclohexanecarboxylic acid may also participate in similar complex reactions, potentially leading to a variety of products depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Propanoylcyclohexanecarboxylic acid are not directly reported in the papers, the properties of similar compounds can provide some insights. For example, the photocyclization of substituted propenoic acid and the characterization of its products indicate that cyclohexane derivatives can undergo photochemical reactions, which could influence their physical properties such as solubility and stability . These findings can be extrapolated to predict that 2-Propanoylcyclohexanecarboxylic acid may also exhibit unique physical and chemical properties that could be explored further in experimental studies.
Scientific Research Applications
Organic Synthesis and Catalysis
- Studies on Cyclohexane Derivatives : Research includes the synthesis of t-butylcyclohexanecarboxylic acids from cyclohexanols and the investigation of their mass spectra, highlighting their importance in organic chemistry and potential applications in synthesizing complex molecules (Bekkum et al., 2010).
- Transition-Metal Complexes for Catalytic Oxidation : Transition-metal complexes, including those related to cyclohexane derivatives, are utilized in industrial reactions and emerging technologies for the catalytic oxidation of organic compounds, which is crucial for manufacturing various chemicals (Brégeault, 2003).
Polymer Science
- Hydrophilic Aliphatic Polyesters : Research on the synthesis and polymerization of functional cyclic esters derived from cyclohexanone derivatives, including studies on creating new materials with potential applications in biodegradable plastics and other polymer technologies (Trollsås et al., 2000).
Environmental Studies
- Plasticizer Exposure : Studies on the environmental exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), including methods for assessing exposure through biomonitoring of oxidative metabolites in human urine. This research is crucial for understanding the environmental and health impacts of plasticizers used in consumer products (Silva et al., 2013).
Chemical Engineering and Recovery Processes
- Recovery of Propionic Acid : Studies on the recovery of propionic acid from aqueous streams through reactive extraction, highlighting the efficiency of various extractants and diluents in the separation process, which is vital for the pharmaceutical and food industries (Keshav et al., 2009).
properties
IUPAC Name |
2-propanoylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPZNRMJHWDYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanoylcyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
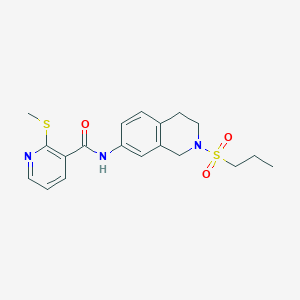
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
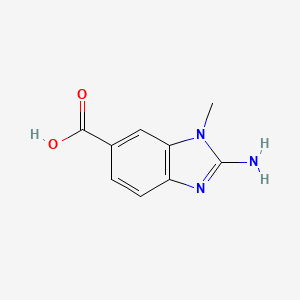
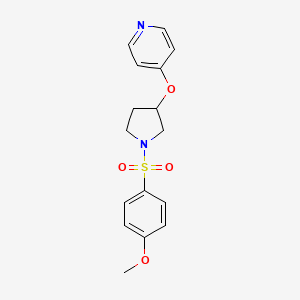
![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)
![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)
![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)
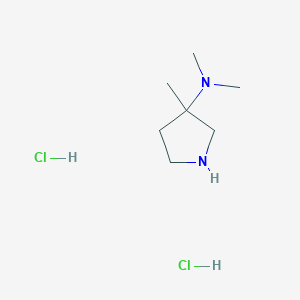
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)
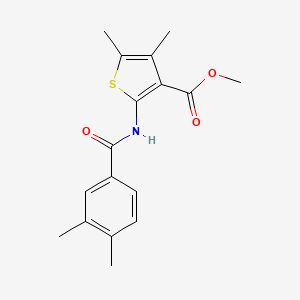
![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
